3-Amino-5-(2-methyl-5-nitrophenyl)pyrazole
Description
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-(2-methyl-5-nitrophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10N4O2/c1-6-2-3-7(14(15)16)4-8(6)9-5-10(11)13-12-9/h2-5H,1H3,(H3,11,12,13) |
InChI Key |
XLKHVFUQVXJGTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC(=NN2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 5 2 Methyl 5 Nitrophenyl Pyrazole and Analogues
Retrosynthetic Disconnection Strategies for the Pyrazole (B372694) Core
Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. For 3-Amino-5-(2-methyl-5-nitrophenyl)pyrazole, this process illuminates the most viable pathways for its construction.
Identification of Key Precursors and Building Blocks
The most common and strategically sound disconnection for a 3-aminopyrazole (B16455) core involves breaking the two C-N bonds and one C-C bond that were formed during the cyclization. This approach identifies a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine (B178648) as the primary building blocks.
For the target molecule, this compound, the retrosynthetic disconnection points to two key precursors:
Hydrazine (or a derivative): This molecule provides the N1 and N2 atoms of the pyrazole ring, as well as the amino group at the C3 position. Hydrazine hydrate (B1144303) is the most common reagent for this purpose.
A β-Ketonitrile: This precursor provides the C3, C4, and C5 atoms of the pyrazole ring. Specifically, for the target molecule, the required precursor is 3-(2-methyl-5-nitrophenyl)-3-oxopropanenitrile (B13704538) . This building block contains the substituted phenyl ring at the eventual C5 position and the nitrile group that will become the C3-amino group after cyclization with hydrazine.
The synthesis of the β-ketonitrile itself can be envisioned through a Claisen condensation between 2-methyl-5-nitroacetophenone and a source of a cyano group, such as ethyl cyanoformate or by reacting the acetophenone (B1666503) with a base and acetonitrile (B52724).
| Target Molecule | Key Precursors |
| This compound | 1. Hydrazine (NH₂NH₂) 2. 3-(2-methyl-5-nitrophenyl)-3-oxopropanenitrile |
Strategic Analysis of Amino and Phenyl Ring Substituent Introduction
The strategic placement of the amino and the substituted phenyl groups is inherent to the choice of starting materials.
Introduction of the Amino Group: The amino group at the 3-position of the pyrazole ring is typically derived from the nitrile functionality of the β-ketonitrile precursor. chim.it During the cyclocondensation reaction with hydrazine, one of the hydrazine nitrogen atoms attacks the carbonyl carbon, while the other attacks the nitrile carbon, leading to the formation of the 3-aminopyrazole structure after dehydration and tautomerization. chim.it This is a highly efficient and atom-economical strategy.
Introduction of the Substituted Phenyl Ring: The 2-methyl-5-nitrophenyl group is introduced as a complete unit attached to the C3 position of the 1,3-dielectrophilic precursor. The synthesis begins with the appropriately substituted acetophenone (2-methyl-5-nitroacetophenone). This ensures that the substituent is correctly positioned at C5 of the final pyrazole ring. The synthesis of this starting material can be achieved through the nitration of 2-methylacetophenone. The directing effects of the methyl (ortho-, para-directing) and acetyl (meta-directing) groups will result in the desired 5-nitro isomer.
Established Synthetic Routes for 3-Aminopyrazoles
The synthesis of 3-aminopyrazoles is a well-established field, with several reliable methods available to the synthetic chemist. These methods primarily rely on the cyclization of linear precursors.
Cyclocondensation Reactions Involving Hydrazines and β-Ketonitriles/Esters
The most prevalent and versatile method for the synthesis of 3-aminopyrazoles is the cyclocondensation reaction between a hydrazine and a β-ketonitrile (3-oxoalkanenitrile). arkat-usa.org This reaction is a cornerstone of pyrazole synthesis. chim.it
The mechanism generally proceeds through an initial attack of one of the nucleophilic nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. chim.it This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent tautomerization and dehydration lead to the aromatic 3-aminopyrazole ring. chim.it The reaction is often carried out in a protic solvent like ethanol (B145695) and can be catalyzed by small amounts of acid. chemicalbook.com
A general scheme for this reaction is as follows: R1-C(O)-CH2-CN + NH2NH2 → 3-Amino-5-R1-pyrazole
For the synthesis of the target compound, the reaction would be: 3-(2-methyl-5-nitrophenyl)-3-oxopropanenitrile + Hydrazine hydrate → this compound
| Reactant 1 | Reactant 2 | Product | Conditions |
| β-Ketonitrile | Hydrazine | 3-Aminopyrazole | Typically in a protic solvent (e.g., ethanol), often with mild heating. chemicalbook.com |
| 3-Oxoalkanenitrile | Hydrazine Hydrate | 3(5)-Aminopyrazole | Can be performed under acidic, neutral, or basic conditions to control regioselectivity with substituted hydrazines. chim.it |
1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis
1,3-Dipolar cycloaddition is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. organic-chemistry.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. rsc.org For pyrazole synthesis, the 1,3-dipole is typically a nitrile imine or a diazoalkane, and the dipolarophile is an alkyne or an alkene. organic-chemistry.orgtandfonline.com
Nitrile imines, which can be generated in situ from hydrazonoyl halides by treatment with a base, react readily with alkynes to afford pyrazoles. rsc.org The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the nitrile imine and the alkyne.
While this method is highly effective for synthesizing a wide variety of substituted pyrazoles, it is less direct for preparing 3-aminopyrazoles compared to the cyclocondensation route. It would require a dipolarophile containing a masked amino group or a subsequent functional group transformation to install the amino group.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single pot to form a complex product. nih.gov Several MCRs have been developed for the synthesis of pyrazoles, including aminopyrazoles. beilstein-journals.org
A common three-component approach for 5-aminopyrazoles involves the reaction of an aldehyde, malononitrile (B47326), and a hydrazine. nih.gov In this reaction, the aldehyde and malononitrile first undergo a Knoevenagel condensation to form an α,β-unsaturated dinitrile. This intermediate then undergoes a Michael addition with hydrazine, followed by intramolecular cyclization and tautomerization to yield the 5-aminopyrazole product. beilstein-journals.org While this specific MCR typically yields 5-aminopyrazoles, variations in the starting materials and reaction conditions can be used to access other isomers. For instance, using a β-ketoester, an aldehyde, and a hydrazine can lead to highly substituted pyrazoles. beilstein-journals.org
| Component 1 | Component 2 | Component 3 | Product Type |
| Aldehyde | Malononitrile | Hydrazine | 5-Aminopyrazole nih.govbeilstein-journals.org |
| β-Ketoester | Aldehyde | Hydrazine | Polysubstituted Pyrazole beilstein-journals.org |
Specific Synthetic Pathways to this compound
The construction of the this compound core typically relies on the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. nih.gov The primary route involves the reaction of a β-ketonitrile or a related precursor bearing the 2-methyl-5-nitrophenyl moiety with hydrazine.
A plausible and efficient pathway to synthesize this compound commences with the derivatization of a substituted phenyl precursor, namely 2-methyl-5-nitroacetophenone. This starting material can be synthesized through the Friedel-Crafts acylation of 2-nitrotoluene.
The key steps in the derivatization are as follows:
Claisen Condensation: The 2-methyl-5-nitroacetophenone undergoes a Claisen condensation with a suitable ester, such as diethyl oxalate, in the presence of a strong base like sodium ethoxide. This reaction yields an intermediate β-ketoester.
Conversion to β-Ketonitrile: A more direct route to the aminopyrazole involves the synthesis of a β-ketonitrile. This can be achieved through the reaction of 2-methyl-5-nitroacetophenone with a reagent like ethyl cyanoacetate. chim.it
Cyclization with Hydrazine: The resulting β-ketonitrile, which incorporates the 2-methyl-5-nitrophenyl group, is then reacted with hydrazine hydrate. This cyclization step forms the pyrazole ring, yielding the target compound, this compound. chim.it
An alternative approach involves the use of α,β-unsaturated nitriles, which can also serve as precursors for condensation with hydrazines to form the aminopyrazole ring system. chim.it
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters include temperature, solvent, and the use of catalysts.
Temperature: The cyclization reaction with hydrazine is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. scholarsresearchlibrary.com However, microwave-assisted synthesis has been shown to significantly reduce reaction times, often by a factor of ten, without negatively impacting the regioselectivity of the reaction. chim.it
Solvent: The choice of solvent is crucial for both the Claisen condensation and the subsequent cyclization. Ethanol is a commonly used solvent for the reaction of β-ketonitriles with hydrazines. chim.it For certain cyclocondensation reactions, aprotic dipolar solvents like DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone) have been found to give better results than polar protic solvents like ethanol. nih.gov The use of green solvents, such as aqueous ethanol, under ultrasonic irradiation has also been reported for the synthesis of related pyrazole derivatives. researchgate.net
Catalyst: While many pyrazole syntheses proceed without a catalyst, acidic or basic conditions are often employed to facilitate the reaction. For the initial Claisen condensation, a strong base like sodium ethoxide is required. chim.it In the cyclization step, the addition of an acid, such as acetic acid or a Lewis acid, can catalyze the reaction. chim.ittandfonline.com Iodine has also been effectively used as a catalyst in three-component reactions for the synthesis of multi-substituted aminopyrazoles, where it can act as both a Lewis acid and an oxidant. tandfonline.com The use of heterogeneous catalysts, such as nano-ZnO, has been explored for environmentally friendly synthesis. mdpi.com
The following table summarizes typical reaction conditions that could be optimized for the synthesis of this compound:
| Parameter | Condition | Rationale |
| Temperature | Reflux (e.g., in Ethanol, ~78°C) or Microwave Irradiation (e.g., 100-150°C) | To provide sufficient energy for the reaction to proceed at a reasonable rate. Microwaves can significantly shorten reaction times. chim.itscholarsresearchlibrary.com |
| Solvent | Ethanol, Dioxane, DMF, or Aqueous Ethanol | To dissolve reactants and facilitate the reaction. The choice can influence reaction rate and yield. nih.govchim.itresearchgate.net |
| Catalyst | Acetic Acid, Iodine, or a Lewis Acid (e.g., ZnCl₂) | To protonate carbonyl groups, enhancing their electrophilicity and promoting cyclization. chim.ittandfonline.com |
The formation of this compound from a β-ketonitrile precursor and hydrazine proceeds through a well-understood mechanism involving several key intermediates.
The proposed reaction mechanism is as follows:
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on the carbonyl carbon of the β-ketonitrile. This forms a tetrahedral intermediate.
Dehydration: The tetrahedral intermediate then undergoes dehydration to form a hydrazone intermediate.
Intramolecular Cyclization: The terminal amino group of the hydrazone then attacks the nitrile carbon in an intramolecular fashion. This leads to the formation of a five-membered ring intermediate.
Tautomerization: The cyclic intermediate undergoes tautomerization to yield the final, stable aromatic aminopyrazole product. researchgate.net
In some cases, particularly in the Knorr pyrazole synthesis (reaction of a 1,3-dicarbonyl compound with hydrazine), a hydroxylpyrazolidine intermediate has been observed and can sometimes be isolated. rsc.org The dehydration of this intermediate to form the pyrazole is often the rate-determining step under neutral pH conditions. rsc.org
Purification and Isolation Techniques for Novel Heterocycles
The purification and isolation of the newly synthesized this compound are critical steps to obtain a pure product. Common techniques for the purification of novel heterocyclic compounds like pyrazoles include recrystallization and chromatography.
Recrystallization: This is a widely used technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is soluble at high temperatures but sparingly soluble at low temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. researchgate.net A common solvent system for recrystallization of pyrazole derivatives is a mixture of an alcohol (like ethanol or methanol) and water. researchgate.net The process involves dissolving the compound in the hot alcohol and then adding hot water until turbidity is observed, followed by slow cooling.
Chromatography: Column chromatography is a versatile technique for separating and purifying compounds from a mixture.
Silica (B1680970) Gel Chromatography: This is the most common form of column chromatography used for the purification of pyrazole derivatives. A slurry of silica gel is packed into a column, and the crude product is loaded onto the top. A solvent or a mixture of solvents (the eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the silica gel, allowing for their separation. nih.gov For aminopyrazoles, which can be basic, tailing on the TLC plate and poor separation on the silica gel column can be an issue. Deactivating the silica gel with a base like triethylamine (B128534) or ammonia (B1221849) in methanol (B129727) can mitigate this problem. researchgate.net
Reversed-Phase Chromatography: In cases where the compound is not stable on silica gel, reversed-phase chromatography using a C-18 silica column can be employed. In this technique, the stationary phase is nonpolar (C-18 hydrocarbon chains), and a polar mobile phase (e.g., a gradient of acetonitrile and water) is used for elution. researchgate.net
Acid-Base Extraction: Given the presence of the amino group, which is basic, acid-base extraction can be a useful purification step. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The aminopyrazole will be protonated and move into the aqueous layer. The aqueous layer can then be separated, basified, and the purified product can be extracted back into an organic solvent. researchgate.net
The following table outlines common purification techniques for heterocyclic compounds:
| Technique | Description | Application for this compound |
| Recrystallization | Purification of solids based on differences in solubility. | The crude solid product can be recrystallized from a suitable solvent system like ethanol/water to obtain pure crystals. researchgate.net |
| Silica Gel Column Chromatography | Separation based on polarity. | Effective for separating the target compound from non-polar or less polar impurities. The use of a mobile phase like hexane/ethyl acetate (B1210297) is common. nih.gov |
| Reversed-Phase Chromatography (C-18) | Separation of compounds based on hydrophobicity. | An alternative to silica gel chromatography, particularly if the compound is unstable on silica. Elution is typically done with a water/acetonitrile gradient. researchgate.net |
| Acid-Base Extraction | Separation based on the acidic or basic nature of the compound. | The basic amino group allows for selective extraction into an acidic aqueous phase, separating it from neutral or acidic impurities. researchgate.net |
Chemical Reactivity and Functional Group Transformations of 3 Amino 5 2 Methyl 5 Nitrophenyl Pyrazole
Reactivity of the Pyrazole (B372694) Ring System
The amino group at the C3 position of the pyrazole ring is a powerful activating group and directs electrophiles to the C4 position. This is a common reactivity pattern observed in 3-aminopyrazole (B16455) systems. Halogenation, a common electrophilic aromatic substitution reaction, has been demonstrated on related 3-aryl-1H-pyrazol-5-amines. These reactions typically proceed at the C4 position of the pyrazole ring. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS, where X = Cl, Br, I) provides an effective method for the synthesis of 4-halogenated pyrazole derivatives. beilstein-archives.orgresearchgate.netbeilstein-archives.org
A plausible mechanism for this halogenation involves the activation of the NXS reagent by a suitable catalyst or solvent, followed by the electrophilic attack of the halogen species at the electron-rich C4 position of the pyrazole ring. The presence of the electron-donating amino group at C3 stabilizes the intermediate carbocation, facilitating the substitution.
| Electrophile | Reagent | Position of Substitution | Reference |
| Halogen (Cl, Br, I) | N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), N-iodosuccinimide (NIS) | C4 | beilstein-archives.orgresearchgate.netbeilstein-archives.org |
The pyrazole ring itself is generally resistant to nucleophilic attack due to its aromaticity and electron-rich nature. However, the presence of the electron-withdrawing nitro group on the phenyl substituent can reduce the electron density of the pyrazole ring, potentially making it more susceptible to nucleophilic attack under certain conditions.
More commonly, nucleophilic substitution reactions occur at the pyrazole ring when a suitable leaving group is present. For instance, in dinitropyrazoles, nucleophilic attack can lead to the displacement of a nitro group, following an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net However, for 3-Amino-5-(2-methyl-5-nitrophenyl)pyrazole, which lacks a good leaving group on the pyrazole ring, direct nucleophilic attack on the ring is not a commonly observed reaction pathway.
Reactions Involving the Amino Group at Position 3
The primary amino group at position 3 is a key functional handle for a variety of transformations, including acylation, alkylation, and cyclization reactions.
The amino group of 3-aminopyrazoles readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a standard transformation for primary amines and can be used to introduce a variety of acyl groups. Similarly, alkylation of the amino group can be achieved using alkyl halides or other alkylating agents, leading to the formation of secondary or tertiary amines. These reactions provide a straightforward method for modifying the structure and properties of the parent compound.
One of the most significant applications of 3-aminopyrazoles is their use as precursors for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. These bicyclic compounds are of great interest due to their diverse biological activities. The synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles typically involves a condensation reaction with a 1,3-dicarbonyl compound or its equivalent. chim.itresearchgate.netresearchgate.net
The reaction of this compound with various 1,3-dielectrophiles can lead to the formation of a range of substituted pyrazolo[1,5-a]pyrimidines. The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group on one of the electrophilic centers, followed by an intramolecular cyclization involving the pyrazole ring nitrogen.
| Reagent | Product | Reference |
| 1,3-Diketones | Substituted pyrazolo[1,5-a]pyrimidines | chim.itresearchgate.netresearchgate.net |
| β-Ketoesters | Substituted pyrazolo[1,5-a]pyrimidinones | nih.gov |
| Enaminones | Substituted pyrazolo[1,5-a]pyrimidines | researchgate.net |
| Isoflavones | 5,6-Diarylpyrazolo[1,5-a]pyrimidines or 6,7-diarylpyrazolo[1,5-a]pyrimidines | nih.gov |
Transformations of the 2-Methyl-5-nitrophenyl Substituent
The 2-methyl-5-nitrophenyl substituent offers two main sites for chemical modification: the nitro group and the methyl group.
The reduction of the nitro group to an amino group is a common and important transformation. This can be achieved using a variety of reducing agents, such as iron in acidic media or catalytic hydrogenation. google.comwikipedia.org This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which significantly alters the electronic properties of the phenyl ring and the entire molecule. The resulting aminophenylpyrazole can serve as a precursor for further reactions, such as diazotization followed by coupling reactions or the formation of other nitrogen-containing heterocycles. The chemoselective reduction of a nitro group in the presence of other reducible functional groups can be a valuable synthetic strategy. nih.govresearchgate.netorganic-chemistry.org
The methyl group on the phenyl ring can potentially undergo oxidation to a carboxylic acid or halogenation under radical conditions. However, these transformations might require harsh conditions that could also affect other parts of the molecule. Specific examples of such transformations on this particular substrate are not extensively documented, and the feasibility would depend on the careful selection of reaction conditions to achieve the desired selectivity.
Reactions at the Nitro Group (e.g., Reduction)
The nitro group attached to the phenyl ring is a versatile functional group, primarily known for its ability to undergo reduction to an amino group. This transformation is a cornerstone of synthetic organic chemistry, providing a route to aromatic amines which are valuable precursors for dyes, pharmaceuticals, and other complex molecules.
The reduction of the nitro group in this compound is expected to proceed readily, yielding 3-Amino-5-(5-amino-2-methylphenyl)pyrazole. This conversion can be achieved using a variety of standard reducing agents. The choice of reagent can be critical to avoid side reactions involving other functional groups in the molecule.
Common Reduction Methods:
Catalytic Hydrogenation: This is often the method of choice for clean and efficient reductions. commonorganicchemistry.com Hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney nickel is highly effective. commonorganicchemistry.com Raney nickel may be preferred if preventing dehalogenation is a concern in similar molecules. commonorganicchemistry.com
Metal/Acid Combinations: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are robust and widely used for reducing aromatic nitro compounds. commonorganicchemistry.comwikipedia.org
Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be employed, sometimes offering selectivity if multiple reducible groups are present. commonorganicchemistry.comwikipedia.org
The rate of reduction can be influenced by the electronic environment of the aromatic ring. Electron-donating groups can sometimes reduce the rate of reduction. orientjchem.org
| Reaction Type | Typical Reagents | Expected Product |
|---|---|---|
| Reduction to Amine | H₂/Pd-C; Fe/HCl; SnCl₂ | 3-Amino-5-(5-amino-2-methylphenyl)pyrazole |
| Partial Reduction to Hydroxylamine | Zn/NH₄Cl | 3-Amino-5-(5-(hydroxyamino)-2-methylphenyl)pyrazole |
Reactivity of the Methyl Group (e.g., Oxidation, Halogenation)
The methyl group on the phenyl ring is also a site for potential chemical transformations, although its reactivity is generally lower than that of the nitro group.
Oxidation:
Side-chain oxidation of alkyl groups on an aromatic ring typically requires strong oxidizing agents. Pyrazole rings are generally stable to oxidation. globalresearchonline.net The methyl group of this compound could be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under harsh conditions (e.g., heat). This would yield 4-(5-amino-1H-pyrazol-3-yl)-2-nitrobenzoic acid.
Halogenation:
Halogenation of the methyl group can proceed via a free-radical mechanism, typically involving N-halosuccinimides (NXS) like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light). This reaction would lead to the formation of a benzylic halide, such as 3-Amino-5-(2-(bromomethyl)-5-nitrophenyl)pyrazole. This product is a valuable intermediate for further functionalization.
| Reaction Type | Typical Reagents | Expected Product |
|---|---|---|
| Oxidation to Carboxylic Acid | KMnO₄, heat | 4-(5-Amino-1H-pyrazol-3-yl)-2-nitrobenzoic acid |
| Free-Radical Halogenation | NBS, AIBN | 3-Amino-5-(2-(bromomethyl)-5-nitrophenyl)pyrazole |
Tautomerism and Prototropic Equilibria
Tautomerism is a fundamental characteristic of pyrazoles, significantly influencing their structure, reactivity, and biological properties. nih.gov For this compound, several tautomeric forms are possible due to the migration of a proton.
Annular Tautomerism within the Pyrazole Core
Unsubstituted 1H-pyrazoles with different substituents at the 3 and 5 positions exist as a mixture of two tautomers due to the migration of the proton between the two annular nitrogen atoms (N1 and N2). nih.govmdpi.com This is known as annular prototropic tautomerism.
For this compound, the equilibrium involves two distinct tautomeric forms. The position of this equilibrium is largely determined by the electronic nature of the substituents at positions 3 and 5. Research has established a general principle: electron-donating groups (EDGs) tend to favor the tautomer where they are located at the C3 position, whereas electron-withdrawing groups (EWGs) favor the C5 position. nih.govscilit.com
In the case of the title compound:
The amino group at position 3 is a strong electron-donating group.
Based on these substituent effects, it is predicted that the equilibrium will strongly favor the tautomer where the amino group is at C3, which is the named compound, 3-Amino-5-(2-methyl-5-nitrophenyl)-1H-pyrazole . The alternative tautomer, 5-Amino-3-(2-methyl-5-nitrophenyl)-1H-pyrazole, would be the minor component in the equilibrium mixture.
Side-Chain Tautomerism Involving the Amino Group
In addition to annular tautomerism, 3-aminopyrazoles can theoretically exhibit side-chain tautomerism, involving proton transfer from the exocyclic amino group to a ring nitrogen atom. nih.gov This would result in the formation of iminopyrazoline tautomers.
For this compound, this would create an equilibrium between the amino form and two possible imino forms. However, studies on various aminopyrazoles have consistently shown that the amino tautomer is significantly more stable than the imino forms. nih.govresearchgate.net Therefore, while theoretically possible, the imino tautomers are not expected to be present in significant concentrations under normal conditions. The aromaticity of the pyrazole ring provides substantial stabilization to the amino form.
Solvent and Substituent Effects on Tautomeric Preferences
The position of the tautomeric equilibrium in pyrazoles is not static and can be influenced by external factors, most notably the solvent, as well as by the intrinsic electronic effects of the substituents. researchgate.netacademie-sciences.fr
Substituent Effects:
As discussed previously, the electronic properties of the substituents at the C3 and C5 positions are the primary determinant of the favored annular tautomer. nih.govscilit.com
| Substituent Type | Electronic Effect | Preferred Position in Major Tautomer | Examples |
|---|---|---|---|
| Donating | -NH₂, -OH, -CH₃ | C3 | Amino, Hydroxyl, Alkyl |
| Withdrawing | -NO₂, -CN, -COOH | C5 | Nitro, Cyano, Carboxyl |
Solvent Effects:
The polarity of the solvent can shift the tautomeric equilibrium by differentially solvating the tautomers. rsc.orgnih.gov
Nonpolar Solvents: In nonpolar solvents, the tautomeric equilibrium is primarily governed by the intrinsic electronic effects of the substituents. Intermolecular hydrogen bonding between pyrazole molecules, often leading to dimers or trimers, can also play a significant role. rsc.orgfu-berlin.de
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can interact with the tautomers through dipole-dipole interactions. For 3(5)-aminopyrazoles, tautomeric equilibria have been observed in DMSO. nih.govscilit.com An increase in solvent polarity can lead to a decrease in the energy barrier for tautomerization. researchgate.net
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can stabilize more polar tautomers and actively participate in the intermolecular proton transfer, thereby influencing the equilibrium position. nih.gov
For this compound, an increase in solvent polarity is expected to further stabilize the already favored tautomer, as it is likely to be more polar due to the combination of the strong electron-donating amino group and the electron-withdrawing nitrophenyl group.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing invaluable information about the connectivity and structure of a molecule.
Proton NMR (¹H NMR) for Hydrogen Environment and Coupling Constants
The ¹H NMR spectrum of 3-Amino-5-(2-methyl-5-nitrophenyl)pyrazole is expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Amino (-NH₂) Protons: A broad singlet is anticipated, typically in the range of δ 4.0-6.0 ppm. The exact chemical shift can vary depending on the solvent and concentration.
Pyrazole (B372694) Ring Proton (C4-H): A singlet is expected for the proton on the C4 position of the pyrazole ring, likely appearing in the region of δ 5.5-6.5 ppm.
Aromatic Protons (nitrophenyl ring): The three protons on the 2-methyl-5-nitrophenyl ring will exhibit a complex splitting pattern due to their coupling with each other. We would expect to see three distinct signals in the aromatic region (δ 7.0-8.5 ppm).
Methyl (-CH₃) Protons: A sharp singlet corresponding to the three protons of the methyl group attached to the nitrophenyl ring would likely appear in the upfield region of the spectrum, around δ 2.0-2.5 ppm.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -NH₂ | 4.0 - 6.0 | br s |
| C4-H (pyrazole) | 5.5 - 6.5 | s |
| Aromatic-H | 7.0 - 8.5 | m |
s = singlet, br s = broad singlet, m = multiplet
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Hybridization
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Pyrazole Ring Carbons: The carbons of the pyrazole ring (C3, C4, and C5) are expected to resonate in the range of δ 100-160 ppm. The C3 carbon, attached to the amino group, and the C5 carbon, attached to the nitrophenyl ring, will likely be the most downfield.
Aromatic Carbons: The carbons of the 2-methyl-5-nitrophenyl ring will appear in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly downfield due to the strong electron-withdrawing nature of the NO₂ group.
Methyl Carbon: The methyl carbon is expected to show a signal in the upfield region, typically around δ 15-25 ppm.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C3 (pyrazole) | 140 - 160 |
| C4 (pyrazole) | 90 - 110 |
| C5 (pyrazole) | 135 - 155 |
| Aromatic Carbons | 120 - 150 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show the coupling between the aromatic protons on the nitrophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, HMBC would show correlations from the methyl protons to the carbons of the aromatic ring.
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
N-H Stretching: The amino group (-NH₂) would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
N=O Stretching (Nitro group): The nitro group (-NO₂) will show strong, characteristic asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the pyrazole ring and the C=C bonds in the aromatic ring are expected in the 1400-1600 cm⁻¹ region.
Expected IR Data:
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
|---|---|
| -NH₂ stretch | 3300 - 3500 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| -NO₂ stretch (asymmetric) | 1500 - 1560 |
| -NO₂ stretch (symmetric) | 1345 - 1385 |
Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₉N₅O₂), the expected molecular weight is approximately 231.21 g/mol .
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of the compound.
Fragmentation Pathways: The molecule is expected to fragment in a predictable manner. Common fragmentation patterns for pyrazoles can involve the loss of small molecules like HCN or N₂. The nitrophenyl moiety may also undergo characteristic fragmentation, such as the loss of NO or NO₂. Analysis of these fragment ions helps to confirm the structure of the parent molecule.
X-ray Crystallography for Definitive Solid-State Molecular Geometry
A hypothetical X-ray crystallographic analysis would determine:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The three-dimensional arrangement of the atoms in the solid state, including the dihedral angle between the pyrazole and nitrophenyl rings.
Intermolecular interactions: The presence of hydrogen bonding (e.g., involving the amino group) and other non-covalent interactions that dictate the crystal packing.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis of this compound
The UV-Vis spectrum of a molecule is dictated by the electronic transitions that can be induced by the absorption of ultraviolet or visible light. These transitions typically involve the promotion of electrons from a lower energy molecular orbital to a higher energy one. In this compound, the key structural features that absorb in the UV-Vis region are the pyrazole ring and the substituted nitrophenyl ring. These components constitute the primary chromophores of the molecule.
The principal chromophores in this compound are:
The Pyrazole Ring: This five-membered aromatic heterocycle contains π-electrons that can undergo π → π* transitions. The position and intensity of these absorption bands are influenced by the substituents on the ring.
The 2-methyl-5-nitrophenyl Group: This is a potent chromophore due to the presence of the nitro group (-NO₂) and the phenyl ring. The nitro group is a strong electron-withdrawing group and contains non-bonding electrons (n-electrons) on its oxygen atoms. The phenyl ring possesses a delocalized π-electron system. Consequently, this part of the molecule is expected to exhibit both high-intensity π → π* transitions and lower-intensity n → π* transitions. The conjugation between the nitro group and the phenyl ring significantly influences the energy of these transitions.
The electronic spectrum of the entire molecule results from the interplay of these chromophoric systems. The pyrazole ring and the nitrophenyl ring are linked, allowing for potential electronic conjugation between the two systems. This extended conjugation typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, non-conjugated chromophores.
The expected electronic transitions for this compound would include:
π → π transitions:* These are typically high-intensity absorptions arising from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyrazole and nitrophenyl rings. The extended conjugation between the rings is likely to result in a complex set of π → π* bands.
n → π transitions:* These lower-intensity transitions involve the promotion of non-bonding electrons, primarily from the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group, to antibonding π* orbitals of the aromatic systems. These bands are often observed as shoulders on the more intense π → π* bands and can be sensitive to solvent polarity.
The amino (-NH₂) and methyl (-CH₃) groups act as auxochromes. The amino group, being an electron-donating group, can interact with the π-system of the pyrazole ring, typically causing a bathochromic shift and an increase in the intensity of the absorption bands. The methyl group has a weaker, hyperconjugative effect that may lead to a small red shift.
To provide a quantitative analysis and populate a data table, experimental determination of the UV-Vis spectrum of this compound in various solvents would be necessary. Such a table would typically include the solvent used, the observed absorption maxima (λmax in nm), and the corresponding molar absorptivity values (ε in L mol⁻¹ cm⁻¹). Without access to specific research reporting these empirical data, a detailed and interactive data table cannot be generated.
Computational and Theoretical Investigations of 3 Amino 5 2 Methyl 5 Nitrophenyl Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties from first principles. These methods solve the Schrödinger equation (or its density-functional-based equivalent) to determine the electronic structure of a molecule. From this, a wealth of information can be derived, including stable geometries, reaction energies, and spectroscopic properties. For substituted pyrazoles, these calculations are crucial for understanding tautomeric preferences, conformational landscapes, and electronic distributions that govern their chemical reactivity. nih.gov
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is particularly favored for its balance of accuracy and computational efficiency. Geometry optimization is a primary application of DFT, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process provides key data on bond lengths, bond angles, and dihedral angles.
For a molecule like 3-Amino-5-(2-methyl-5-nitrophenyl)pyrazole, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find its equilibrium geometry. researchgate.netmdpi.com This analysis would also explore different conformations, such as the rotation around the single bond connecting the pyrazole (B372694) and nitrophenyl rings, to identify the most stable conformer.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyrazole Derivative (Calculated via DFT) Note: The following data is representative of a typical pyrazole derivative and not specific to this compound.
| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |
| Bond Length | N1-N2 | 1.36 | Bond Angle | C5-N1-N2 | 112.0 |
| Bond Length | N2-C3 | 1.33 | Bond Angle | N1-N2-C3 | 105.0 |
| Bond Length | C3-C4 | 1.42 | Bond Angle | N2-C3-C4 | 111.5 |
| Bond Length | C4-C5 | 1.38 | Bond Angle | C3-C4-C5 | 106.5 |
| Bond Length | C5-N1 | 1.35 | Bond Angle | C4-C5-N1 | 105.0 |
| Bond Length | C3-N(amino) | 1.37 | Dihedral Angle | C4-C5-C(aryl)-C(aryl) | 35.0 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on theoretical principles without the inclusion of experimental data. ibm.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous analysis of the molecular wavefunction. While often more computationally demanding than DFT, they are valuable for obtaining fundamental insights into a molecule's electronic structure. doi.org
An ab initio study of this compound would provide a detailed description of its molecular orbitals, electron correlation effects, and a precise calculation of its total energy. This analysis is crucial for validating results from other methods and for studying systems where DFT might be less reliable.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. Green denotes areas of neutral potential. mdpi.com For this compound, the MEP surface would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the pyridine-like nitrogen atom of the pyrazole ring, indicating these are prime sites for electrophilic interaction.
Positive Potential (Blue): Located around the hydrogen atoms of the exocyclic amino group and the pyrrole-like NH of the pyrazole ring, highlighting their potential as hydrogen bond donors and sites for nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are the likely sites of electrophilic attack.
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are the likely sites of nucleophilic attack.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap implies that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. doi.orgirjweb.com Conversely, a large energy gap indicates high stability and low reactivity. doi.org For this compound, the electron-donating amino group would significantly influence the HOMO, while the electron-withdrawing nitro group would impact the LUMO.
Table 2: Illustrative FMO Energies and Energy Gap for a Substituted Pyrazole Derivative Note: The following data is representative and not specific to this compound.
| Parameter | Energy (eV) |
| EHOMO | -5.98 |
| ELUMO | -1.85 |
| Energy Gap (ΔE) | 4.13 |
Reactivity Descriptors and Chemical Hardness/Softness Evaluation
Based on the HOMO and LUMO energies obtained from quantum chemical calculations, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors arise from conceptual DFT and provide a framework for understanding chemical behavior. nih.gov
Key descriptors include:
Chemical Potential (μ): Measures the escaping tendency of an electron from a system.
Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. doi.org
Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. Soft molecules have a small HOMO-LUMO gap and are more reactive. doi.orgirjweb.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts the maximum possible electron charge from its surroundings. doi.org
Table 3: Illustrative Global Reactivity Descriptors for a Substituted Pyrazole Derivative Note: The following data is representative and not specific to this compound. Values are typically calculated using the formulas: η = (ELUMO - EHOMO)/2 and S = 1/η.
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.065 |
| Chemical Softness (S) | 0.484 |
| Electronegativity (χ) | 3.915 |
| Chemical Potential (μ) | -3.915 |
| Electrophilicity Index (ω) | 3.712 |
Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are highly effective at predicting spectroscopic data, which can be used to verify the structure of newly synthesized compounds and interpret experimental spectra.
NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. By comparing the calculated NMR spectra with experimental data, one can confirm the proposed molecular structure and gain insights into tautomeric forms and conformational preferences in solution. researchgate.netjocpr.com
IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., N-H stretching of the amino group, asymmetric and symmetric N-O stretching of the nitro group, or C=N stretching in the pyrazole ring). This theoretical spectrum is invaluable for assigning the absorption bands observed in an experimental FT-IR spectrum. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions of a molecule. This analysis provides the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). This information helps to interpret the experimental UV-Vis absorption spectrum and understand the compound's photophysical properties.
Table 4: Illustrative Predicted Vibrational Frequencies for a Substituted Aminopyrazole Note: The following data is representative and not specific to this compound.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| N-H Symmetric Stretch | Amino (-NH₂) | 3450 |
| N-H Asymmetric Stretch | Amino (-NH₂) | 3540 |
| C-H Stretch | Aromatic Ring | 3100 - 3000 |
| C=N Stretch | Pyrazole Ring | 1620 |
| N-O Asymmetric Stretch | Nitro (-NO₂) | 1550 |
| N-O Symmetric Stretch | Nitro (-NO₂) | 1355 |
Computational Studies on Tautomeric Stability and Interconversion Barriers
There are no available computational studies that specifically analyze the tautomeric stability and interconversion barriers of this compound. Such a study would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine the relative energies of the possible tautomers and the transition states connecting them. This analysis would provide insights into the predominant tautomeric form of the molecule in different environments. However, no such data has been published.
Investigation of Non-Linear Optical (NLO) Properties
A search for computational investigations into the non-linear optical (NLO) properties of this compound yielded no results. The investigation of NLO properties through computational methods typically involves calculating molecular polarizability (α) and hyperpolarizability (β, γ) to predict a compound's potential for applications in optoelectronics. Without any published studies, there is no data available on the NLO characteristics of this specific pyrazole derivative.
Solvation Effects on Molecular Structure and Electronic Properties
There are no published computational studies that focus on the solvation effects on the molecular structure and electronic properties of this compound. Research in this area would typically employ computational models, such as the Polarizable Continuum Model (PCM), to simulate how different solvents influence the molecule's geometry, electronic distribution, and spectral properties. The absence of such studies means there is no data to report on how this compound behaves in various solvent environments from a theoretical standpoint.
Mechanistic Insights into Biological Activity and Molecular Interactions in Vitro Focus
Exploration of Potential Biological Target Classes at the Molecular Level
There are no available studies that have explored the potential biological targets of 3-Amino-5-(2-methyl-5-nitrophenyl)pyrazole. While the broader class of aminopyrazoles has been investigated for various therapeutic areas, including as anticancer and anti-inflammatory agents, specific molecular targets for this compound have not been identified. nih.gov
Enzymatic Inhibition Studies (e.g., Kinases, other relevant enzymes)
No enzymatic inhibition studies for this compound have been published. Research on other pyrazole (B372694) derivatives has shown inhibition of enzymes such as kinases, N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), and nitric oxide synthase (NOS), but data specific to this compound is absent. nih.govnih.govresearchgate.net
Receptor Interaction Mechanisms (focus on binding modes, not clinical efficacy or affinity values)
Information regarding the receptor interaction mechanisms of this compound is not available. Studies on analogous compounds, such as certain pyranopyrazole derivatives, have investigated interactions with targets like L-type calcium channels, but similar analyses for the specified molecule are not documented. nih.govthieme-connect.com
Structure-Activity Relationship (SAR) Elucidation from a Mechanistic Perspective
A structure-activity relationship (SAR) analysis for this compound cannot be conducted as there are no comparative biological activity data available. SAR studies on other pyrazole series have shown that modifications to the substituents on the pyrazole and phenyl rings can significantly alter biological activity, but these findings cannot be directly extrapolated to this specific compound without experimental data. mdpi.comnih.gov
In Vitro Screening Methodologies and Design Considerations (e.g., cell-free assays, specific pathway modulations)
There are no reports of this compound being included in in vitro screening campaigns. Methodologies used for other pyrazole derivatives often involve cell-based assays (e.g., MTT assay for cytotoxicity) or cell-free enzymatic assays, but results from such tests for this compound are not available in the literature. nih.govresearchgate.net
Computational Modeling of Ligand-Target Interactions (e.g., Molecular Docking, Molecular Dynamics Simulations for interaction site analysis)
No computational modeling studies, such as molecular docking or molecular dynamics simulations, have been published for this compound. Such studies are contingent on having an identified biological target, which has not been established for this compound. Molecular docking has been used for other pyrazole-based compounds to predict binding modes with enzymes like succinate (B1194679) dehydrogenase. acs.org
Antimicrobial Action Mechanisms (e.g., interference with essential bacterial processes, anti-virulence strategies)
The antimicrobial properties and potential mechanisms of action for this compound have not been investigated. While various pyrazole derivatives have been synthesized and tested for antibacterial and antifungal activity, this specific compound has not been part of such studies. ekb.egscholarsresearchlibrary.com
Future Directions and Advanced Research Perspectives
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce environmental impact and enhance efficiency. Future research on 3-Amino-5-(2-methyl-5-nitrophenyl)pyrazole should prioritize the development of eco-friendly synthetic routes. Methodologies such as microwave-assisted and ultrasound-assisted synthesis have shown considerable success in accelerating the formation of pyrazole (B372694) derivatives, often leading to higher yields in shorter reaction times.
Table 1: Comparison of Green Synthesis Techniques for Pyrazole Derivatives
| Technique | Advantages | Potential Application for this compound |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. | Accelerated cyclocondensation of precursors. |
| Ultrasound-Assisted Synthesis | Enhanced mass transfer, milder reaction conditions. | Facilitating reactions at lower temperatures to improve selectivity. |
| Green Solvents (e.g., Water, PEG-400) | Non-toxic, readily available, reduced environmental impact. | Performing the condensation reaction in an aqueous medium. |
| Solvent-Free/Mechanochemical Synthesis | Minimal waste, high efficiency, simplicity. | Solid-state synthesis via grinding of reactants. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid in silico design and evaluation of novel compounds. For this compound, these computational tools can be employed to design new analogues with potentially enhanced biological activities or desired physicochemical properties.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrazole derivatives with their biological effects, thereby guiding the design of more potent compounds. Molecular docking simulations can predict the binding interactions of these molecules with specific biological targets, providing insights into their potential mechanisms of action. Generative AI models can even propose entirely new molecular structures based on a desired activity profile, expanding the chemical space for exploration. Furthermore, AI can assist in retrosynthetic analysis, predicting viable and efficient synthetic pathways for these newly designed molecules.
Table 2: Applications of AI/ML in the Design of Pyrazole Analogues
| AI/ML Technique | Application | Relevance to this compound |
|---|---|---|
| QSAR Modeling | Predict biological activity based on chemical structure. | Guide the design of derivatives with improved efficacy. |
| Molecular Docking | Simulate binding of a molecule to a biological target. | Identify potential protein targets and understand binding modes. |
| Generative Models | Design novel molecules with desired properties. | Create new analogues with potentially novel biological activities. |
| Retrosynthesis Prediction | Propose efficient synthetic routes for target molecules. | Facilitate the laboratory synthesis of newly designed compounds. |
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound can be achieved through the use of advanced in situ spectroscopic techniques. These Process Analytical Technologies (PAT) allow for real-time monitoring of chemical reactions, providing valuable data for process optimization and control.
Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products throughout the course of a reaction. This data enables the precise determination of reaction rates and can help to identify transient intermediates, offering a more complete mechanistic picture. For instance, Diffusion-Ordered NMR Spectroscopy (DOSY) could be employed to monitor the speciation of reactants and intermediates in solution. The insights gained from these in situ methods can lead to improved reaction conditions, higher yields, and better impurity profiles for the synthesis of this compound.
Exploration of Self-Assembly and Supramolecular Chemistry
The molecular structure of this compound, featuring hydrogen bond donors (NH of the pyrazole and the amino group) and acceptors (pyrazole nitrogens and the nitro group), makes it an excellent candidate for exploration in supramolecular chemistry. The self-assembly of pyrazole derivatives is often driven by intermolecular N-H···N hydrogen bonds, leading to the formation of well-defined structures such as dimers, trimers, tetramers, and extended chains known as catemers.
Future research could investigate how the specific substituents of this compound influence its self-assembly behavior. The interplay between the various functional groups could lead to the formation of novel supramolecular architectures. Furthermore, the pyrazole moiety is a well-established ligand in coordination chemistry, capable of forming coordination polymers and metal-organic frameworks (MOFs). The potential of this compound as a ligand for the construction of functional MOFs with applications in areas such as catalysis or gas storage warrants investigation.
Deeper Elucidation of Intermolecular Interactions and Crystal Engineering
Crystal engineering focuses on the rational design of crystalline solids with desired properties, which are governed by the intermolecular interactions within the crystal lattice. A detailed understanding of these non-covalent interactions is crucial for controlling the solid-state properties of this compound, such as its solubility and stability.
The crystal packing of pyrazole derivatives is often dominated by a combination of hydrogen bonding and π-π stacking interactions. The presence of the amino group, the pyrazole NH, the nitro group, and the aromatic rings in this compound provides multiple opportunities for these interactions. Advanced techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational methods like Density Functional Theory (DFT) can be used to quantitatively analyze the various intermolecular contacts. This knowledge can then be applied to design different polymorphic forms or co-crystals of the compound with tailored physical properties. For example, the introduction of specific functional groups on the phenyl ring could be used to systematically tune the π-π stacking arrangements.
Table 3: Key Intermolecular Interactions in Pyrazole Derivatives
| Interaction Type | Description | Potential Role in this compound |
|---|---|---|
| N-H···N Hydrogen Bonds | Strong, directional interactions between pyrazole rings. | Formation of dimers, trimers, or catemeric chains. |
| N-H···O Hydrogen Bonds | Interactions involving the amino group and the nitro group. | Cross-linking of supramolecular motifs. |
| C-H···O/N Hydrogen Bonds | Weaker interactions involving aromatic C-H donors. | Fine-tuning of the crystal packing. |
| π-π Stacking | Attractive interactions between aromatic rings. | Stabilization of the crystal lattice through stacking of pyrazole and phenyl rings. |
Multi-omics Integration for Comprehensive Biological Impact Assessment (excluding clinical)
To obtain a holistic understanding of the biological effects of this compound at a molecular level, future non-clinical studies could employ multi-omics approaches. This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of how a compound affects a biological system.
By treating cell cultures with this compound and subsequently analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the cellular pathways and processes that are perturbed by the compound. This unbiased approach can help to elucidate its mechanism of action, identify potential molecular targets, and reveal off-target effects without a priori hypotheses. For instance, a proteomics study on a related pyrazolo[3,4-d]pyrimidine derivative successfully identified changes in proteins related to cancer-relevant processes, providing insights into its anti-tumor properties. Such an integrated omics analysis would provide a deep and comprehensive assessment of the biological impact of this compound, guiding further preclinical development.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 3-Amino-5-(2-methyl-5-nitrophenyl)pyrazole, and how are intermediates purified?
- Methodology : Multi-step synthesis often begins with condensation reactions of substituted phenyl precursors with pyrazole-forming reagents. For example, triazenylpyrazole precursors can undergo azide-mediated cyclization under controlled temperatures (50°C) in dichloromethane, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient) .
- Key Steps :
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Cyclization | Azido(trimethyl)silane, trifluoroacetic acid | Azide functionalization | |
| Purification | Silica gel chromatography (0–30% ethyl acetate) | Isolation of target compound |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use 1H/13C NMR to confirm substituent positions (e.g., methyl and nitro groups), IR to identify nitro (1528 cm⁻¹) and amine (3106 cm⁻¹) stretches, and HRMS for molecular weight validation (e.g., calculated 278.0314 vs. observed 278.0313) .
- Data Interpretation : Compare spectral data with computational predictions (e.g., InChIKey: GQMYHPXVWDUZCD) to resolve ambiguities .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Skin/eye exposure: Rinse with water for 15+ minutes; remove contaminated clothing .
- Storage: Keep in sealed containers away from oxidizing agents (based on pyrazole analog SDS) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing derivatives?
- Methodology : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback to reduce trial-and-error approaches .
- Case Study : Simulate nitro group orientation effects on regioselectivity in azide cyclization .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragmentation)?
- Troubleshooting :
- NMR : Verify solvent effects (e.g., chloroform-d vs. DMSO-d6) and assess proton coupling patterns (e.g., 8.44 ppm doublet for aromatic protons) .
- MS : Compare isotopic ratios (e.g., 278/280 m/z for Cl isotopes) to confirm molecular integrity .
- Validation : Cross-check with X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC) .
Q. What experimental designs are effective for evaluating biological activity (e.g., antimicrobial)?
- Approach :
- In vitro assays : Test against Gram-positive/negative bacteria (MIC determination) and eukaryotic cells (cytotoxicity) .
- SAR Studies : Modify substituents (e.g., replace nitro with methoxy) and compare bioactivity .
- Example : Pyrazoline derivatives with 3,4-dimethoxy groups showed enhanced anti-inflammatory activity .
Q. How to address low yields in multi-step syntheses (e.g., <50%)?
- Optimization Strategies :
| Factor | Adjustment | Impact |
|---|---|---|
| Temperature | Increase from 50°C to 60°C | Accelerate kinetics but risk side reactions |
| Catalyst | Add Lewis acids (e.g., ZnCl2) | Improve cyclization efficiency |
| Solvent | Switch to THF for better solubility | Enhance intermediate stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
